molecular formula C17H22N2OS B2875688 2-((2-methyl-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone CAS No. 536701-71-0

2-((2-methyl-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B2875688
CAS No.: 536701-71-0
M. Wt: 302.44
InChI Key: BIDATKRSBNAMDZ-UHFFFAOYSA-N
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Description

2-((2-Methyl-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a synthetic small molecule featuring a thioether-linked indole and a 4-methylpiperidine moiety. Its structure combines a 2-methyl-substituted indole core, a sulfur-containing thioether bridge, and a 4-methylpiperidinyl ketone group. Indole derivatives are well-documented for their bioactivity, particularly in antimalarial and antiproliferative contexts . The 4-methylpiperidinyl group may enhance metabolic stability and solubility compared to bulkier or more polar substituents, while the thioether bridge is critical for target binding, as seen in structurally related antimalarial agents .

Properties

IUPAC Name

2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS/c1-12-7-9-19(10-8-12)16(20)11-21-17-13(2)18-15-6-4-3-5-14(15)17/h3-6,12,18H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDATKRSBNAMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815278
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Nucleophilic Substitution via Bromoacetyl Intermediate

Reaction Mechanism and Pathway

A widely employed strategy involves the use of a bromoacetyl intermediate to facilitate nucleophilic substitution. The synthesis begins with the preparation of 2-bromo-1-(2-methyl-1H-indol-3-yl)ethanone , which serves as the electrophilic component. The thiol group of 2-methyl-1H-indol-3-thiol attacks the α-carbon of the bromoacetyl group, displacing bromide and forming the thioether bond. The resulting intermediate is subsequently reacted with 4-methylpiperidine to form the final product via nucleophilic acyl substitution (Figure 1).

Key Steps :

  • Synthesis of Bromoacetyl Indole :
    • 2-Methylindole is treated with bromoacetyl bromide in the presence of a Lewis acid (e.g., ZnCl₂) to yield 2-bromo-1-(2-methyl-1H-indol-3-yl)ethanone .
    • Yield: 60–75% (depending on stoichiometry and reaction time).
  • Thioether Formation :

    • The bromoacetyl indole reacts with 2-methyl-1H-indol-3-thiol in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base and tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst.
    • Reaction Conditions: 70°C, 4–6 hours, inert atmosphere.
    • Yield: 65–80%.
  • Piperidine Coupling :

    • The thioether intermediate undergoes nucleophilic substitution with 4-methylpiperidine in ethanol under reflux, facilitated by triethylamine (Et₃N) to scavenge HBr.
    • Yield: 70–85%.
Table 1: Optimization of Nucleophilic Substitution Method
Step Reagents/Conditions Yield (%) Key Observations
Bromoacetyl Indole Bromoacetyl bromide, ZnCl₂ 60–75 Excess reagent improves yield
Thioether Formation K₂CO₃, TBAI, DMF, 70°C 65–80 TBAI critical for phase transfer
Piperidine Coupling Et₃N, ethanol, reflux 70–85 Prolonged reflux reduces yield

Direct Alkylation of Indole-Thiol with Chloroacetyl Piperidine

One-Pot Alkylation Strategy

This method bypasses the bromoacetyl intermediate by utilizing 1-chloro-2-(4-methylpiperidin-1-yl)ethanone as the electrophilic partner. The indole-thiol undergoes S-alkylation with the chloroacetyl compound in a single pot, reducing purification steps.

Procedure :

  • 2-Methyl-1H-indol-3-thiol (1.0 equiv) and 1-chloro-2-(4-methylpiperidin-1-yl)ethanone (1.2 equiv) are combined in acetonitrile with sodium hydride (NaH) as a base.
  • Reaction Conditions: 0°C to room temperature, 12–24 hours.
  • Yield: 55–70%.
Table 2: Comparison of Bases in Direct Alkylation
Base Solvent Temperature Yield (%)
NaH Acetonitrile 0°C → RT 55–70
K₂CO₃ DMF 70°C 45–60
DBU THF Reflux 50–65

Limitations :

  • Lower yields compared to the two-step method due to competing side reactions.
  • Requires stringent moisture control to prevent hydrolysis of the chloroacetyl compound.

Green Chemistry and Catalytic Innovations

Solvent-Free Microwave Synthesis

Recent advances emphasize solvent-free conditions and microwave irradiation to enhance reaction efficiency. For example, a mixture of 2-methyl-1H-indol-3-thiol and 1-bromo-2-(4-methylpiperidin-1-yl)ethanone is irradiated under microwave conditions (300 W, 100°C) for 15 minutes, achieving yields of 75–80%.

Table 3: Microwave vs. Conventional Heating
Method Time Yield (%) Energy Efficiency
Microwave 15 min 75–80 High
Conventional 4–6 h 65–70 Low

Chemical Reactions Analysis

Types of Reactions

2-((2-methyl-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various electrophiles under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Functionalized indole derivatives.

Scientific Research Applications

2-((2-methyl-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Biological Studies: The compound is used in research to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: It serves as a probe to study cellular processes and signaling pathways.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-((2-methyl-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the indolyl-3-ethanone-α-thioether class, which has been extensively studied for antimalarial activity. Below is a comparative analysis with key analogues:

Compound Substituents Biological Activity Toxicity Key Structural Differences
2-((2-Methyl-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone (Target) 2-Me indole, 4-Me piperidine Not explicitly reported in evidence (inference: potential PfDHODH inhibition) Not reported Piperidine substituent; 2-Me indole
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone 5-NO₂ indole, 4-NO₂ phenylthio pIC₅₀ = 8.2129 (PfDHODH inhibition); superior to chloroquine (pIC₅₀ = 7.5528) No toxicity in HeLa cells Nitro groups enhance electron-withdrawing effects
1-(5-Chloro-1H-indol-3-yl)-2-((4-bromophenyl)thio)ethanone 5-Cl indole, 4-Br phenylthio IC₅₀ = 90 nM (antimalarial) No hemolytic activity Halogen substituents improve target affinity
2-((4-Chlorophenyl)thio)-1-(5-nitro-1H-indol-3-yl)ethanone 5-NO₂ indole, 4-Cl phenylthio pIC₅₀ = 7.9520 Not reported Chlorophenylthio balances lipophilicity
1-(5-Chloro-1H-indol-3-yl)-2-[(4-cyanophenyl)thio]ethanone 5-Cl indole, 4-CN phenylthio IC₅₀ ≈ 30 nM (comparable to chloroquine) Non-toxic in HeLa cells Cyano group increases polarity
2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone Tetrazole, sulfonylpiperazine Antiproliferative activity (data not shown) Not reported Sulfonylpiperazine may reduce membrane permeability

Key Observations:

Activity Trends: Nitro (NO₂) and halogen (Cl, Br) substituents on the indole or arylthio groups correlate with enhanced antimalarial potency. The target compound lacks these electron-withdrawing groups, which may reduce its activity against Plasmodium targets like PfDHODH . Piperidine vs. Piperazine: The 4-methylpiperidine in the target compound may improve metabolic stability compared to sulfonylpiperazine derivatives (e.g., ), but its bulky aliphatic group could hinder target binding.

Structural Implications: The thioether bridge is conserved across active analogues, emphasizing its role in binding .

Biological Activity

The compound 2-((2-methyl-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a synthetic derivative that exhibits potential biological activities, particularly in the context of cancer research and pharmacological applications. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound can be described by the following structural formula:

C14H18N2S\text{C}_{14}\text{H}_{18}\text{N}_2\text{S}

This structure features an indole moiety linked to a thioether and a piperidine ring, which is significant for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to indole derivatives. For instance, derivatives of N-(1H-indol-3-yl)thio compounds have shown promising results against various cancer cell lines, including HeLa and MCF-7. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
2dHeLa0.52Induces apoptosis, inhibits tubulin polymerization
2dMCF-70.34G2/M phase arrest, apoptotic pathway activation
2dHT-290.86Microtubule destabilization

Source: Adapted from recent studies on indole derivatives .

Mechanistic Insights

The compound's mechanism appears to involve interactions with microtubules, akin to colchicine, leading to disrupted mitotic spindle formation. This was evidenced by studies showing that it can inhibit tubulin polymerization, a critical process for cell division. Additionally, the compound has been shown to enhance caspase activity, indicating its role in apoptosis.

Study on Indole Derivatives

A study published in ACS Omega evaluated various indole derivatives for their ability to inhibit microtubule assembly. Among these, compounds similar to This compound demonstrated significant anti-proliferative effects at low concentrations (IC50 values ranging from 0.3 to 2.7 nM). The study confirmed that these compounds could induce morphological changes in cancer cells consistent with apoptosis .

Clinical Relevance

The relevance of such compounds extends beyond laboratory settings. Their potential as chemotherapeutic agents is being explored, particularly due to their ability to target multiple cancer types effectively. The ongoing research aims to optimize these compounds for better efficacy and reduced toxicity profiles.

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